2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
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Overview
Description
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a benzopyran core with a hydroxy group at the 8th position and a tetrazolyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the hydroxy group at the 8th position and the tetrazolyl group at the 3rd position. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tetrazolyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in the synthesis of coumarin derivatives.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-:
Uniqueness: What sets 2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- apart is the presence of the tetrazolyl group, which imparts unique chemical reactivity and potential biological activities not found in other benzopyran derivatives.
Properties
CAS No. |
75055-18-4 |
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Molecular Formula |
C10H6N4O3 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
8-hydroxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H6N4O3/c15-7-3-1-2-5-4-6(9-11-13-14-12-9)10(16)17-8(5)7/h1-4,15H,(H,11,12,13,14) |
InChI Key |
UOYJXGHNJLFTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NNN=N3 |
Origin of Product |
United States |
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